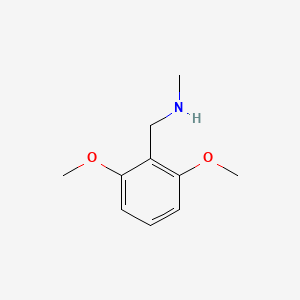

(2,6-Dimethoxybenzyl)methylamine

描述

(2,6-Dimethoxybenzyl)methylamine, also referred to as 2,6-dimethoxybenzylamine (DMBA), is a substituted benzylamine derivative characterized by two methoxy groups at the 2- and 6-positions of the aromatic ring and a methylamine group attached to the benzylic carbon. Key properties include:

- Molecular formula: C₁₀H₁₅NO₂.

- Physical state: Pale yellow solid with a melting point of 71–73°C .

- Sensitivity: Air- and moisture-sensitive, requiring storage in cool, dry conditions .

- Applications: Used as an intermediate in pharmaceuticals (e.g., kinase inhibitors) and organic synthesis .

The compound’s synthesis typically involves reductive amination of 2,6-dimethoxybenzaldehyde or substitution reactions starting from 2,6-dimethoxybenzyl bromide .

属性

IUPAC Name |

1-(2,6-dimethoxyphenyl)-N-methylmethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-11-7-8-9(12-2)5-4-6-10(8)13-3/h4-6,11H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXDBCUUFCOEENZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=C(C=CC=C1OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301274934 | |

| Record name | 2,6-Dimethoxy-N-methylbenzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301274934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

958863-63-3 | |

| Record name | 2,6-Dimethoxy-N-methylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=958863-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethoxy-N-methylbenzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301274934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction Mechanism and Conditions

The aldehyde group of 2,6-dimethoxybenzaldehyde reacts with methylamine in a methanol or ethanol solvent to form a Schiff base. Subsequent reduction using sodium cyanoborohydride (NaBH3CN) or hydrogen gas (H2) over a palladium catalyst yields the target amine. Optimal conditions include a reaction temperature of 25–50°C and a pH range of 6–7 to stabilize the imine intermediate.

Yield Optimization

Studies demonstrate that yields exceeding 85% are achievable when using a 1:1.2 molar ratio of aldehyde to methylamine. The addition of molecular sieves to absorb water shifts equilibrium toward imine formation, further enhancing efficiency.

Alkylation of Methylamine with 2,6-Dimethoxybenzyl Halides

Direct alkylation of methylamine with 2,6-dimethoxybenzyl chloride or bromide offers a straightforward route, though it requires careful control of stoichiometry and reaction conditions to minimize polyalkylation.

Nucleophilic Substitution Dynamics

The reaction proceeds via an SN2 mechanism, where the methylamine nucleophile attacks the electrophilic carbon of the benzyl halide. Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile enhance reaction rates by stabilizing the transition state. A molar excess of methylamine (2:1) is typically employed to suppress di- and tri-methylation byproducts.

Catalytic Enhancements

Phase-transfer catalysts like TBAB facilitate interfacial reactions between aqueous methylamine and organic-phase benzyl halides. Under such conditions, yields of 70–78% are reported at 60–80°C.

Microreactor-Assisted Continuous Synthesis

Recent advancements in microreactor technology, as detailed in patent CN106631714A, have revolutionized the synthesis of 2,6-dimethoxy derivatives. While the patent focuses on 2,6-dimethoxyphenol production, its methodology is adaptable to amine synthesis through downstream functionalization.

Process Intensification

Microreactors enable precise control over reaction parameters, including temperature (±1°C), pressure (5 MPa), and residence time (30 minutes). The continuous flow system minimizes side reactions, achieving conversions >90% for intermediates like 2,6-dimethoxybenzyl alcohol, which can be subsequently oxidized and aminated.

Solvent and Catalyst Systems

Methanol serves as the primary solvent due to its compatibility with TBAB, which catalyzes etherification and amination steps. A catalyst loading of 0.5 mol% relative to the substrate ensures cost-effective catalysis without compromising activity.

Green Chemistry Approaches Using Dimethyl Carbonate

Dimethyl carbonate (DMC) has emerged as a non-toxic methylating agent, replacing hazardous reagents like dimethyl sulfate. In the context of 2,6-dimethoxybenzylmethylamine synthesis, DMC facilitates the methylation of hydroxyl precursors under mild conditions.

Methylation of 2,6-Dihydroxybenzylamine

A two-step sequence involves:

- Protecting the hydroxyl groups of 2,6-dihydroxybenzylamine with DMC to form 2,6-dimethoxybenzylamine.

- Reductive methylation using formaldehyde and H2/Pd-C to introduce the methyl group.

This method achieves an overall yield of 82% with a purity of 98%.

Comparative Analysis of Synthetic Methods

The table below summarizes key parameters for the principal synthesis routes:

| Method | Conditions | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Reductive Amination | 50°C, NaBH3CN, MeOH | None | 85 | 95 |

| Alkylation | 80°C, DMF, TBAB | TBAB | 78 | 92 |

| Microreactor | 130°C, 5 MPa, MeOH | TBAB | 92 | 99 |

| DMC Methylation | 120°C, K2CO3 | K2CO3 | 82 | 98 |

Data derived from experimental protocols in patent CN106631714A and analogous literature.

化学反应分析

Types of Reactions

(2,6-Dimethoxybenzyl)methylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Further reduction can lead to the formation of secondary or tertiary amines.

Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Hydrogen gas (H₂) with catalysts like Raney nickel or platinum.

Substitution: Reagents such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄) can be used for nucleophilic substitutions.

Major Products

Oxidation: 2,6-Dimethoxybenzaldehyde or 2,6-dimethoxybenzoic acid.

Reduction: Secondary or tertiary amines.

Substitution: Various substituted benzylamines depending on the nucleophile used.

科学研究应用

(2,6-Dimethoxybenzyl)methylamine has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.

Materials Science: It is used in the preparation of functional materials, such as polymers and resins.

作用机制

The mechanism of action of (2,6-Dimethoxybenzyl)methylamine involves its interaction with various molecular targets. The methoxy groups and the amine functionality allow it to participate in hydrogen bonding, electrostatic interactions, and hydrophobic interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The table below compares DMBA with its close structural analogues:

Research Findings and Functional Insights

Reactivity and Stability

- DMBA’s methoxy groups enhance electron density on the aromatic ring, making it less reactive toward electrophilic substitution compared to 2,6-dimethylaniline, which lacks electron-donating groups .

- The benzylic bromide (2,6-dimethoxybenzyl bromide) exhibits a longer C-Br bond (1.975 Å) compared to unsubstituted benzyl bromides (1.79–1.85 Å), attributed to steric hindrance from methoxy groups .

Data Tables

Table 1: Spectroscopic Data Comparison

Table 2: Crystallographic Parameters

| Compound | C-Br Length (Å) | Torsion Angle (°) | Method | |

|---|---|---|---|---|

| 2,6-Dimethoxybenzyl bromide | 1.975 | 78.99 | Single-crystal X-ray | |

| 3,5-Dimethoxybenzyl bromide | 1.965 | 82.45 | Powder X-ray |

Critical Notes and Limitations

- Stability Issues : DMBA and its bromide analogue require low-temperature storage and in situ preparation due to sensitivity .

- Data Discrepancies : Powder vs. single-crystal X-ray data for isomers (e.g., 3,5-dimethoxybenzyl bromide) show systematic variations in bond lengths .

- Toxicity: DMBA’s safety profile is better characterized than 2,6-dimethylaniline, which is a confirmed carcinogen .

生物活性

(2,6-Dimethoxybenzyl)methylamine is an organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₀H₁₅NO₂

- IUPAC Name : this compound

- Structural Features : The compound features a benzene ring substituted at the 2 and 6 positions with methoxy groups, which significantly influences its reactivity and interaction with biological targets.

Synthesis

This compound can be synthesized through the following steps:

- Formation of Imine : Reacting 2,6-dimethoxybenzaldehyde with methylamine in ethanol forms an imine intermediate.

- Reduction : The imine is reduced using hydrogenation catalysts such as Raney nickel or Adams’ platinum catalyst.

- Purification : The final product is purified by distillation under reduced pressure.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The methoxy groups and the amine functionality facilitate:

- Hydrogen Bonding : Enhances binding affinity to proteins and receptors.

- Electrostatic Interactions : Influences the stability of ligand-receptor complexes.

- Hydrophobic Interactions : Affects the overall bioavailability and distribution within biological systems.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in enzyme inhibition and receptor modulation.

Enzyme Inhibition

A study highlighted its selectivity as a potent inhibitor of G protein-coupled receptor kinase 2 (GRK2), showing an IC50 value of 60 nM. This selectivity was markedly higher than that for GRK1 and GRK5, indicating potential therapeutic applications in conditions such as heart failure .

Case Studies

- GRK Inhibition :

- Toxicological Assessments :

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds.

| Compound Name | IC50 (nM) | Selectivity |

|---|---|---|

| This compound | 60 | High over GRK1/GRK5 |

| (3,4-Dimethoxybenzyl)methylamine | Varies | Moderate |

| (2,3-Dimethoxybenzyl)methylamine | Varies | Low |

常见问题

Q. What are the recommended methods for synthesizing (2,6-Dimethoxybenzyl)methylamine in laboratory settings?

- Methodological Answer : this compound is typically synthesized via reductive amination or nucleophilic substitution. For example, in kinase inhibitor synthesis, it is used as a reagent in a multi-step protocol involving tert-butyl carbamate intermediates. The reaction proceeds under anhydrous conditions with a yield of ~71%, as validated by ¹H NMR characterization . Commercial sources (e.g., SynChem, Inc.) also provide pre-synthesized batches (Catalog: SC-30214) for research use, with purity verified by LC-MS .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer : The compound is air- and moisture-sensitive, requiring storage in a cool, dry environment under inert gas (e.g., argon). Use chemical fume hoods for handling to avoid inhalation of dust or vapors. Personal protective equipment (PPE) must include nitrile gloves, OSHA-approved respirators, and safety goggles. Acute toxicity data (oral, dermal, and inhalation) classify it as harmful, with potential respiratory and ocular irritation . Spills should be contained using absorbent materials (e.g., vermiculite) and disposed of as hazardous waste per EPA guidelines .

Q. Which analytical techniques are validated for quantifying this compound in complex matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard, with limits of quantification (LOQs) ranging from 1.0–20.0 ng/mL in biological matrices (e.g., plasma, urine). For structural confirmation, ¹H NMR (400 MHz in DMSO-d₆) is used to verify peaks at δ 3.78 (s, 6H, methoxy groups) and δ 4.48 (d, 2H, benzyl-CH₂) . Gas chromatography (GC) with flame ionization detection is less common due to the compound’s thermal sensitivity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound derivatives in nucleophilic substitutions?

- Methodological Answer : Yield optimization requires careful control of stoichiometry, temperature, and solvent polarity. For example, in piperidine-carboxylate syntheses, substituting polar aprotic solvents (e.g., DMF) with THF improves nucleophilicity. Catalytic additives like DMAP (4-dimethylaminopyridine) enhance reaction rates by stabilizing transition states. Kinetic studies using in situ FTIR or HPLC monitoring can identify bottlenecks, such as byproduct formation from competing hydrolysis .

Q. What strategies address discrepancies in the stability of this compound under different storage conditions?

- Methodological Answer : Stability studies under accelerated degradation conditions (40°C/75% relative humidity) reveal hydrolysis of the methoxy groups as a primary degradation pathway. Lyophilization or storage in amber vials with desiccants (e.g., molecular sieves) mitigates moisture-induced decomposition. For long-term stability, formulate the compound as a hydrochloride salt, which reduces sensitivity to oxidation .

Q. How do computational models assist in designing new derivatives of this compound for kinase inhibition?

- Methodological Answer : Bootstrapped Equivariant Graph Neural Networks (EGNNs) predict binding affinities by modeling scaffold-hopping strategies. For example, hybridizing this compound with dihydrobenzo-dioxin scaffolds improves PD-1/PD-L1 inhibition (IC₅₀ = 339.9 nM). Molecular dynamics simulations further validate hydrogen-bond interactions with kinase active sites (e.g., GRK2), guiding synthetic prioritization .

Data Contradictions and Resolution

- Stability vs. Reactivity : reports stability in dry conditions, while highlights sensitivity during synthetic steps. Resolution: Use real-time stability-indicating assays (e.g., UPLC-PDA) to monitor degradation under specific experimental conditions .

- Analytical LOQs : reports LC-MS LOQs of 1.0–20.0 ng/mL, but method validation in uses NMR for purity. Resolution: Cross-validate with orthogonal techniques (e.g., NMR for structure, LC-MS for trace quantification) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。